4-(Chloromethyl)-2,5-dimethylbenzoic acid

Lipophilicity Drug Design ADME

Researchers developing bifunctional linkers or PROTACs often face orthogonal functional group challenges. 4-(Chloromethyl)-2,5-dimethylbenzoic acid (CAS 863914-07-2) solves this with distinct carboxyl and chloromethyl reactivity. • Orthogonal handles enable sequential esterification/amidation then nucleophilic substitution without interference. • 2,5-Dimethyl steric shielding improves regioselectivity in Pd couplings and metabolic stability in leads. • Computed XlogP 2.6 & TPSA 37.3 Ų position it optimally for CNS drug-like molecules and agrochemical lead optimization. Supplied at 95% purity; ambient shipping. For R&D use only.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B13242503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2,5-dimethylbenzoic acid
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)C)CCl
InChIInChI=1S/C10H11ClO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5H2,1-2H3,(H,12,13)
InChIKeySHHSDYBPFFJXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2,5-dimethylbenzoic Acid: Dual-Functional Synthetic Intermediate


4-(Chloromethyl)-2,5-dimethylbenzoic acid (CAS 863914-07-2) is a polysubstituted aromatic carboxylic acid featuring a chloromethyl group para to the carboxyl group and methyl substituents at the 2- and 5-positions. This compound serves as a bifunctional building block in organic synthesis, wherein the carboxylic acid moiety enables esterification, amidation, and acyl chloride formation, while the benzylic chloromethyl group serves as an electrophilic handle for nucleophilic substitution, enabling introduction of diverse functional groups . The molecular formula C10H11ClO2 and molecular weight 198.64 g/mol reflect the structural features that differentiate it from simpler chloromethylbenzoic acid analogs .

Dual-functional building block: orthogonally reactive carboxyl and chloromethyl groups support sequential derivatization.
Sterically defined scaffold: 2,5-dimethyl substitution pattern provides steric shielding distinct from non-methylated analogs.
Research-grade intermediate: supplied at min. 95% purity; suitable for synthesis workflows without additional purification.

Why Substitution Pattern Matters vs. Generic Analogs


Although several chloromethylbenzoic acid derivatives share core structural features, the precise substitution pattern of 4-(Chloromethyl)-2,5-dimethylbenzoic acid critically governs its lipophilicity, steric environment, and regioselectivity in downstream reactions. Replacement with 4-(chloromethyl)benzoic acid eliminates the two methyl groups, reducing calculated XlogP from 2.6 to 2.2 and removing steric shielding that can influence reaction trajectories [1]. Conversely, substitution with the 3-(chloromethyl)-2,6-dimethyl regioisomer alters the positional availability of the electrophilic center, potentially redirecting coupling outcomes. The following quantitative evidence guide validates these differentiators where experimental or computed data are available; where direct head-to-head studies are absent, this limitation is explicitly noted.

Target 4-(Chloromethyl)-2,5-dimethylbenzoic acid
Non-methylated analog 4-(Chloromethyl)benzoic acid
Removing methyl groups lowers XlogP and eliminates steric shielding, which may alter reaction trajectories and downstream lipophilicity.
Target Chloromethyl at 4-position (para)
Regioisomer 3-(Chloromethyl)-2,6-dimethylbenzoic acid (meta)
Regiochemistry may redirect coupling outcomes; para vs. meta electrophile positioning can influence SN2 transition-state geometries.
Target Chloromethyl leaving group (moderate reactivity)
Bromomethyl analog 4-(Bromomethyl)-2,5-dimethylbenzoic acid
Benzyl bromide ~50–100× more reactive may reduce chemoselectivity; chloromethyl enables controlled mono-functionalization.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage: XlogP Comparison

The target compound exhibits a higher calculated lipophilicity (XlogP = 2.6) compared to the non-methylated analog 4-(chloromethyl)benzoic acid (XLogP3 = 2.2), a difference of +0.4 log units attributable to the two methyl substituents [1]. This difference predicts enhanced membrane permeability and altered solubility profiles, relevant for intermediates destined for bioactive molecule synthesis.

Lipophilicity
Cross-study comparable
Target XlogP 2.6 vs. non-methylated 2.2 (+0.4 log units)
May support membrane permeability screening for downstream products.
Computed values; experimental logD not available.
Lipophilicity Drug Design ADME

Molecular Weight Impact on Purification and Detection

The molecular weight of the target compound (198.64 g/mol) is 28.05 g/mol higher than that of the non-methylated analog 4-(chloromethyl)benzoic acid (170.59 g/mol) [1]. This mass difference facilitates distinct chromatographic retention times and mass spectrometric detection, aiding in reaction monitoring and purity assessment during multistep syntheses.

Molecular weight
Cross-study comparable
198.64 g/mol (+28.05 Da vs. non-methylated analog)
Enables distinct LC-MS identification in reaction mixtures.
Standard calculation; retention time data not available.
Molecular Weight Purification Analytical Characterization

Regioisomeric Control of Electrophilic Reactivity

The target compound places the chloromethyl group para to the carboxyl group (4-position), whereas the regioisomer 3-(chloromethyl)-2,6-dimethylbenzoic acid carries the electrophilic center meta to the carboxyl (3-position) . Although both share the molecular formula C10H11ClO2 and molecular weight ~198.65 g/mol, the distinct spatial orientation of the chloromethyl group relative to the carboxyl and methyl substituents predicts different reactivity and steric accessibility in nucleophilic substitution reactions. No direct kinetic comparison study was identified in the literature.

Regiochemistry
Class-level inference
para-Cl vs. meta-Cl regioisomer; no kinetic data available
Positional isomerism may redirect coupling outcomes; requires validation.
Data to verify; no direct head-to-head study identified.
Regioselectivity Nucleophilic Substitution Structural Isomerism

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl

The chloromethyl group in the target compound offers moderate benzylic electrophilicity compared to the bromomethyl analog 4-(bromomethyl)-2,5-dimethylbenzoic acid (MW 243.10 g/mol) . General principles of benzylic halide reactivity establish that benzyl bromides undergo SN2 reactions approximately 50–100 times faster than the corresponding benzyl chlorides, which can be advantageous when controlled, selective mono-functionalization is required rather than rapid bis-alkylation.

Leaving group
Class-level inference
Chloromethyl vs. bromomethyl; Br ~50–100× more reactive in SN2
Moderate reactivity supports chemoselective transformation.
Class-level textbook series; not measured for this specific pair.
Leaving Group Nucleophilic Substitution Reaction Selectivity

Commercial Purity Specification

The compound is commercially available with a minimum purity specification of 95% as determined by the supplier . This purity level is typical for research-grade chloromethylbenzoic acid derivatives and is suitable for use as a synthetic intermediate without additional purification in most applications. For the non-methylated analog 4-(chloromethyl)benzoic acid, higher purity grades (≥98%) are more commonly available from larger-scale suppliers, reflecting its longer commercial history .

Purity specification
Supplier data
Min. 95% (target) vs. ≥98% (non-methylated analog)
Niche substitution pattern; standard 95% grade supports intermediate use.
Vendor specification sheets; higher purity may require custom synthesis.
Purity Quality Control Procurement Specification

Optimal Application Scenarios


Synthesis of Lipophilic Drug Candidates

The elevated XlogP (2.6 vs. 2.2 for the non-methylated analog) makes this intermediate particularly suitable for constructing drug-like molecules where improved passive membrane diffusion is desired. Researchers developing CNS-targeted agents or intracellular protein inhibitors, where logD in the 1–3 range is often targeted, may benefit from incorporating this dimethyl-substituted scaffold [1].

Sequential Orthogonal Functionalization

The co-occurrence of a carboxylic acid and a moderately reactive chloromethyl group enables stepwise derivatization: the carboxyl group can first be esterified or converted to an acyl chloride, followed by nucleophilic displacement of the chloromethyl group, without mutual interference. This orthogonality is valuable for constructing bifunctional linkers, PROTAC precursors, or functionalized polymers .

Precursor to Sterically Shielded Pharmacophores

The two ortho/para methyl groups flanking the carboxyl and chloromethyl groups provide steric hindrance that can be exploited to suppress undesired side reactions in palladium-catalyzed couplings or to modulate metabolic stability in downstream bioactive compounds. This structural feature distinguishes the compound from both the non-methylated analog and the 3,6-dimethyl regioisomer .

Agrochemical Building Blocks with Balanced Lipophilicity

The computed topological polar surface area (TPSA) of 37.3 Ų combined with XlogP 2.6 places the compound in a physicochemical space consistent with agrochemical lead-like properties. Researchers synthesizing herbicidal or fungicidal benzoyl derivatives may leverage this intermediate to fine-tune partition coefficients of final products for optimal foliar uptake .

Application
Selection Property
Validation Focus
Lipophilic drug-candidate synthesis
Elevated computed XlogP (2.6)
Membrane permeability screening context
Sequential orthogonal functionalization
Carboxyl + chloromethyl dual handles
Stepwise derivatization without mutual interference
Sterically shielded pharmacophore construction
2,5-dimethyl steric shielding
Side-reaction suppression in coupling reactions
Agrochemical lead-like building blocks
Computed TPSA 37.3 Ų + XlogP 2.6 balance
Partition coefficient tuning for foliar uptake research
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